tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)
Overview
Description
tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. It is a derivative of calixarenes, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. The tert-butyl groups and N,N-dimethylacetamide functionalities enhance its solubility and complexation abilities, making it valuable in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) typically involves the functionalization of p-tert-butylcalix4arene. One common method includes the reaction of p-tert-butylcalix4arene with N,N-dimethylacetamide in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) undergoes various chemical reactions, including:
Complexation Reactions: It forms complexes with metal ions, particularly lanthanoids and transition metals.
Substitution Reactions: The tert-butyl and N,N-dimethylacetamide groups can be substituted under specific conditions.
Common Reagents and Conditions
Complexation: Reagents such as metal salts (e.g., lanthanoid nitrates) in organic solvents are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., triethylamine) are typical.
Major Products
The major products of these reactions include metal complexes and substituted derivatives of tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide), which have enhanced properties for specific applications .
Scientific Research Applications
tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) primarily involves its ability to form stable complexes with metal ions. The calixarene core provides a hydrophobic cavity that can encapsulate metal ions, while the N,N-dimethylacetamide groups enhance solubility and binding affinity. This complexation ability is crucial for its applications in extraction, sensing, and drug delivery .
Comparison with Similar Compounds
Similar Compounds
- tert-Butylcalix 4arene-tetrakis(N,N-dimethylthioacetamide) : Similar structure but with thioacetamide groups, offering different binding properties .
- p-tert-Butylcalix 4arene : The parent compound without the N,N-dimethylacetamide groups, used in various complexation studies .
Uniqueness
tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) is unique due to its enhanced solubility and complexation abilities compared to its parent compound and other derivatives. The presence of N,N-dimethylacetamide groups allows for stronger and more selective binding with metal ions, making it particularly valuable in applications requiring high specificity and stability .
Properties
IUPAC Name |
N,N-dimethyl-2-[[5,11,17,23-tetratert-butyl-26,27,28-tris[2-(dimethylamino)-2-oxoethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H84N4O8/c1-57(2,3)45-25-37-21-39-27-46(58(4,5)6)29-41(54(39)70-34-50(66)62(15)16)23-43-31-48(60(10,11)12)32-44(56(43)72-36-52(68)64(19)20)24-42-30-47(59(7,8)9)28-40(55(42)71-35-51(67)63(17)18)22-38(26-45)53(37)69-33-49(65)61(13)14/h25-32H,21-24,33-36H2,1-20H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXOVFAXHOOZQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=O)N(C)C)CC4=CC(=CC(=C4OCC(=O)N(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=O)N(C)C)C(C)(C)C)C(C)(C)C)OCC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H84N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408778 | |
Record name | tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
989.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145237-45-2 | |
Record name | tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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